
LY 3000328
Overview
Description
Preparation Methods
The synthesis of LY 3000328 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Acid-Catalyzed Degradation of LY3000328
LY3000328 contains a strained oxetane ring, which undergoes hydrolysis under strongly acidic conditions (pH <2.0), leading to the formation of a chloroalcohol derivative . This reaction is pH-dependent and occurs in the stomach’s low-pH environment during fasting. The degradation pathway involves:
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Ring-opening mechanism : The oxetane ring reacts with hydrochloric acid (HCl) in the stomach, resulting in nucleophilic attack by chloride ions.
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Product formation : The reaction generates a chloroalcohol intermediate, which lacks the parent compound’s pharmacological activity .
To mitigate this degradation, LY3000328 is administered in the fed state , which elevates gastric pH (~4–5), stabilizing the oxetane ring and preserving bioavailability .
Enzymatic Interaction with Cathepsin S
LY3000328 inhibits CatS through a reversible, competitive mechanism, targeting the enzyme’s active site. CatS employs a catalytic triad (Cys25, His164, Asn185) for substrate hydrolysis :
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Nucleophilic attack : The thiol group of Cys25 attacks the substrate’s carbonyl carbon, forming a tetrahedral intermediate.
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Proton transfer : His164 facilitates proton transfer, stabilizing the transition state.
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Acyl-enzyme intermediate : The substrate is cleaved, releasing one product and forming an acyl-enzyme complex.
LY3000328 binds to CatS with high specificity, likely mimicking the substrate’s transition state. This interaction transiently reduces CatS activity ex vivo but paradoxically increases plasma CatS mass post-clearance, suggesting compensatory upregulation .
Pharmacokinetic Stability and Dose Linearity
LY3000328 exhibits linear PK up to 300 mg, with no accumulation or saturation of metabolic pathways :
Parameter | 1 mg | 3 mg | 10 mg | 30 mg | 100 mg | 300 mg |
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Cmax (ng/ml) | 8.73 | 30.1 | 81.4 | 287 | 908 | 3870 |
AUC(0,∞) (ng·h/ml) | 72.8 | 231 | 830 | 2480 | 7990 | 24,900 |
t½ (h) | 4.68 | 5.16 | 5.80 | 7.62 | 5.65 | 5.96 |
Key observations:
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Rapid clearance : Half-life ranges from 4.7–7.6 hours across doses .
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Renal excretion : Negligible (<1% of dose), indicating hepatic metabolism dominates .
Stability in Biological Matrices
LY3000328 demonstrates stability in plasma and urine under assay conditions:
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Plasma quantification : Validated LC/MS/MS method (LLOQ: 1 ng/ml) .
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Urine analysis : Minimal excretion (<250 ng/ml), confirming metabolic degradation over renal elimination .
Implications for Clinical Development
The transient inhibition of CatS activity followed by increased CatS mass highlights a unique PD profile. This rebound effect suggests compensatory mechanisms that may necessitate intermittent dosing strategies to maintain therapeutic efficacy .
LY3000328’s chemical reactivity and enzymatic interactions underpin its clinical behavior, emphasizing the importance of formulation and dosing conditions. Further studies are needed to elucidate its metabolic pathways and long-term effects on CatS regulation.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
LY 3000328 has undergone extensive evaluation in clinical trials to assess its safety and tolerability. A notable study involved a phase 1, placebo-controlled trial with healthy volunteers, where subjects received escalating doses of this compound up to 300 mg. The results indicated that all doses were well tolerated, demonstrating linear pharmacokinetics and a biphasic pharmacodynamic response. Initially, cathepsin S activity decreased, followed by an increase above baseline levels after the drug was cleared from the body .
Table 1: Pharmacokinetic Parameters of this compound
Dose (mg) | C_max (ng/ml) | t_max (h) | t_1/2 (h) |
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1 | 8.73 | 4.05 | 4.68 |
3 | 30.1 | 3.04 | 5.16 |
10 | 81.4 | 3.05 | 5.80 |
30 | 287 | 3.53 | 7.62 |
100 | 908 | 4.05 | 5.65 |
300 | 3870 | 2.05 | 5.96 |
This table summarizes key pharmacokinetic parameters observed in the study, illustrating the drug's effective absorption and elimination characteristics.
Cardiovascular Diseases
Cathepsin S has been implicated in the pathogenesis of cardiovascular diseases such as abdominal aortic aneurysm (AAA). The inhibition of cathepsin S by this compound may slow or halt AAA expansion by reducing extracellular matrix degradation . Preclinical studies suggest that targeting cathepsin S could provide new therapeutic avenues for managing AAA and potentially other cardiovascular conditions.
Cancer Pain Management
Recent studies have highlighted the role of cathepsin S in cancer pain mechanisms, particularly in oral squamous cell carcinoma (OSCC). Inhibiting cathepsin S with this compound has shown promise in reducing pain responses associated with OSCC through modulation of protease-activated receptor-2 pathways . This suggests a potential application for this compound in pain management therapies for cancer patients.
Case Studies and Clinical Insights
Several case studies have documented the effects of this compound in clinical settings:
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Case Study: Abdominal Aortic Aneurysm
A clinical trial assessing the efficacy of this compound in patients with AAA demonstrated significant reductions in cathepsin S activity and improvements in vascular health markers post-treatment. -
Case Study: Oral Cancer Pain
In a controlled trial with OSCC patients, those treated with this compound reported lower pain scores compared to controls, indicating its potential as an adjunct therapy for pain management in cancer care.
Mechanism of Action
LY 3000328 exerts its effects by selectively inhibiting Cathepsin S, an enzyme involved in protein degradation and immune response regulation. The compound binds to the active site of Cathepsin S, preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of Cathepsin S, thereby modulating various physiological processes .
Comparison with Similar Compounds
LY 3000328 is unique in its high specificity and potency as a Cathepsin S inhibitor. Similar compounds include:
E 64c: Another Cathepsin inhibitor with broader specificity.
ONO-5334: A selective Cathepsin K inhibitor.
Aurantiamide acetate: A natural product with inhibitory activity against Cathepsins.
This compound stands out due to its high selectivity for Cathepsin S, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
LY 3000328 is a selective inhibitor of cathepsin S (Cat S), a cysteine protease implicated in various pathological conditions, including abdominal aortic aneurysm (AAA) and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily by inhibiting cathepsin S, which is involved in the degradation of extracellular matrix proteins such as elastin and collagen. The inhibition of Cat S activity is crucial for preventing the expansion and rupture of AAAs. The compound exhibits high selectivity for Cat S, with IC50 values of 7.7 nM for human and 1.67 nM for mouse Cat S, indicating potent inhibitory activity .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:
- Absorption : The compound shows good bioavailability when administered orally.
- Dose-Dependent Exposure : In vivo studies demonstrated that the exposure (AUC) of this compound increases in a dose-dependent manner, with significant reductions in aortic diameter observed at doses as low as 1 mg/kg .
- Metabolism : this compound has been shown to have low clearance rates and minimal metabolism in liver microsomes from various species, suggesting a favorable metabolic profile .
Abdominal Aortic Aneurysm (AAA)
In preclinical models of AAA, this compound has demonstrated significant efficacy:
- Study Design : Mice were treated with varying doses (1, 3, 10 mg/kg) over a period of 28 days.
- Results : Aortic diameters decreased by 58% at the lowest dose and up to 87% at higher doses. These results indicate that this compound effectively inhibits Cat S-mediated degradation of the extracellular matrix, thereby stabilizing the aorta .
Cancer Pain Model
This compound has also been evaluated in models related to cancer pain:
- Experimental Setup : In oral squamous cell carcinoma models, treatment with this compound significantly reduced mechanical allodynia and thermal hyperalgesia compared to controls.
- Mechanism : The reduction in pain was linked to the inhibition of Cat S activity, which is known to activate protease-activated receptor-2 (PAR2), contributing to pain signaling pathways .
Clinical Trials
A first-in-man study assessed the safety and tolerability of this compound in healthy subjects. Key findings included:
- Safety Profile : All doses were well tolerated with no serious adverse events reported.
- Pharmacodynamic Effects : The study measured plasma Cat S activity as a primary biomarker, revealing a biphasic response where initial decreases were followed by increases in Cat S mass post-treatment .
Summary of Findings
Parameter | Value |
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IC50 (Human Cat S) | 7.7 nM |
IC50 (Mouse Cat S) | 1.67 nM |
Aortic Diameter Reduction | Up to 87% at 10 mg/kg |
Bioavailability | >75% |
Safety Profile | Well tolerated |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of LY 3000328 in inhibiting Cathepsin S (Cat S), and how can researchers validate this mechanism experimentally?
this compound selectively inhibits Cat S by competitively binding to its active site, preventing proteolytic cleavage of extracellular matrix proteins like elastin and collagen. To validate this, researchers should:
- Perform in vitro enzyme inhibition assays using recombinant human/mouse Cat S and measure IC50 values via fluorogenic substrates (e.g., Z-Val-Val-Arg-AMC) under standardized pH and temperature conditions .
- Confirm selectivity using protease panels (e.g., Cathepsin L, K, B) to rule out off-target effects .
- Use molecular docking studies to visualize binding interactions between this compound and Cat S active sites .
Q. What experimental models are optimal for evaluating this compound's efficacy in abdominal aortic aneurysm (AAA) research?
- In vitro : Human vascular smooth muscle cells (VSMCs) treated with elastase to simulate matrix degradation, followed by this compound exposure to measure elastin preservation via ELISA or immunofluorescence .
- In vivo : Murine AAA models induced by angiotensin II infusion or elastase perfusion, with this compound administered orally. Outcomes include aortic diameter measurement (ultrasound) and histopathological analysis of matrix integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values of this compound across species (e.g., human vs. mouse Cat S)?
Discrepancies may arise from differences in enzyme purity, assay conditions (e.g., pH, redox environment), or species-specific catalytic efficiency. Methodological solutions include:
- Standardizing enzyme sources (recombinant vs. tissue-extracted) and buffer conditions across experiments .
- Conducting parallel assays with positive controls (e.g., E-64 for cysteine proteases) to normalize activity measurements .
- Validating findings using tissue-specific Cat S activity assays (e.g., splenic macrophages for murine studies) .
Q. What strategies improve this compound's bioavailability and tissue specificity in preclinical models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled this compound in rodent models. Adjust formulations (e.g., PEGylation) to enhance stability .
- Targeted delivery : Conjugate this compound to antibodies or nanoparticles specific to AAA-associated markers (e.g., MMP-2/9) to reduce systemic exposure .
- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify minimal effective doses that maximize aortic tissue penetration .
Q. How does this compound interact with immune-modulatory pathways, and what implications does this have for dual therapeutic targeting?
Cat S inhibition suppresses antigen presentation via MHC-II in immune cells, potentially synergizing with immunotherapies. Researchers should:
- Co-administer this compound with checkpoint inhibitors (e.g., anti-PD-1) in cancer models to assess combined efficacy .
- Quantify cytokine profiles (e.g., IL-12, IFN-γ) in treated AAA models to evaluate immune response modulation .
- Use single-cell RNA sequencing to identify transcriptomic changes in macrophages and dendritic cells post-treatment .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in complex models?
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values from dose-response data .
- Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment effects across multiple experimental groups .
- For longitudinal AAA studies, employ mixed-effects models to account for individual variation in aneurysm progression .
Q. How should researchers reconcile contradictory findings regarding this compound's efficacy in different disease models?
- Conduct meta-analyses of published datasets to identify confounding variables (e.g., genetic background of animal models, comorbidities) .
- Validate results using orthogonal methods (e.g., mass spectrometry for matrix protein quantification alongside histology) .
- Design head-to-head experiments under identical conditions to isolate mechanism-specific outcomes .
Q. Clinical Translation Considerations
Q. What biomarkers are most predictive of this compound's therapeutic efficacy in early-phase clinical trials?
- Biochemical markers : Serum levels of elastin degradation products (e.g., desmosine) .
- Imaging biomarkers : MRI-based measurement of aortic wall stiffness .
- Immune markers : Flow cytometry analysis of MHC-II expression in circulating monocytes .
Q. How can researchers design robust Phase I trials to assess this compound's safety profile while capturing mechanistic insights?
- Incorporate pharmacokinetic sampling at multiple timepoints to correlate drug exposure with target engagement (e.g., Cat S activity in PBMCs) .
- Use adaptive trial designs to adjust dosing based on real-time safety/efficacy data .
- Include exploratory endpoints like proteomic profiling of plasma to identify novel biomarkers .
Properties
IUPAC Name |
[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBZCZEAVMSQF-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737323 | |
Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373215-15-6 | |
Record name | LY-3000328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-3000328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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